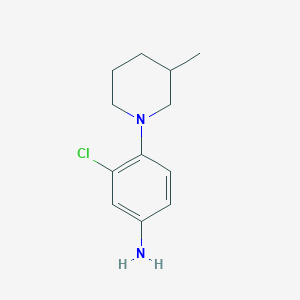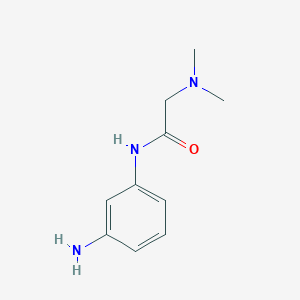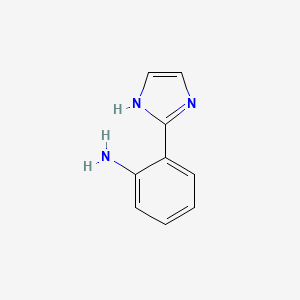
2-(1H-Imidazol-2-yl)aniline
Descripción general
Descripción
2-(1H-Imidazol-2-yl)aniline, also known as 2-phenylimidazole or o-phenylimidazole, is an organic compound with the chemical formula C9H9N3. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound has been the subject of numerous scientific studies due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
1. Chemosensors for Metal Ions
2-(1H-Imidazol-2-yl)aniline derivatives have been developed as efficient chemosensors. For instance, derivatives like ANP and PYP exhibited high selectivity and sensitivity towards Al3+ ions. These compounds can be used to image intracellular Al3+ ions in living cells using fluorescence microscopy techniques (Shree, Sivaraman, Siva, & Chellappa, 2019).
2. Synthesis of Novel Compounds
The compound has been utilized in the synthesis of various chemical structures. For example, it is used in the synthesis of benzimidazo[1,2-c]quinazoline derivatives via an iodine-catalyzed metal-free oxidative cross-coupling reaction (Ambethkar, Kalaiselvi, Ramamoorthy, & Padmini, 2018).
3. Anticancer Agents
Some derivatives of 2-(1H-Imidazol-2-yl)aniline, specifically benzimidazole–thiazole derivatives, have been synthesized and shown promising anticancer activity against different cancerous cell lines (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
4. Corrosion Inhibition
Imidazole-based compounds, including 2-(1H-Imidazol-2-yl)aniline derivatives, have been studied for their effectiveness in inhibiting copper corrosion in acidic media. Their efficacy is attributed to the interaction between the corrosion inhibitor and the copper surface (Costa, Almeida-Neto, Marinho, Campos, Correia, & de Lima-Neto, 2022).
5. Synthesis of Fluorescent Probes
2-(1H-Imidazol-2-yl)aniline has been used in developing fluorescent probes. For example, a probe was synthesized for detecting nitrite in environmental samples and food products, demonstrating high selectivity and sensitivity (Gu, Huang, Hu, Liu, Su, Duan, Li, & Yao, 2016).
Propiedades
IUPAC Name |
2-(1H-imidazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXHFXHOPMUAAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60575880 | |
| Record name | 2-(1H-Imidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Imidazol-2-yl)aniline | |
CAS RN |
29528-25-4 | |
| Record name | 2-(1H-Imidazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60575880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)
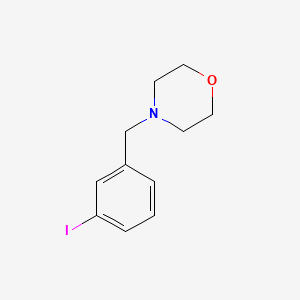
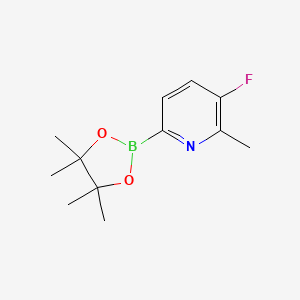
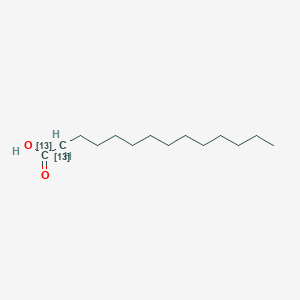
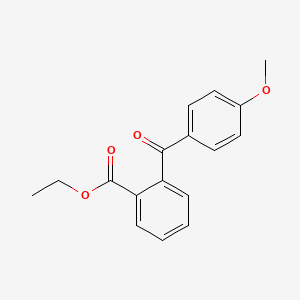

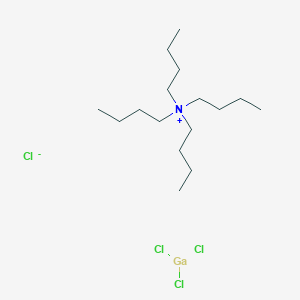
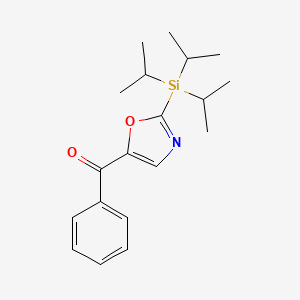
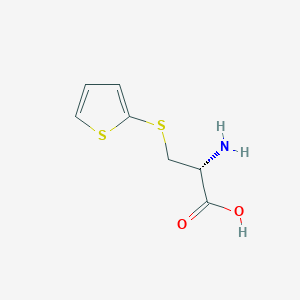
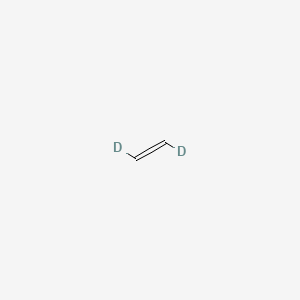
![(7S,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1611839.png)
![3-[(Cyclopentylcarbonyl)amino]benzoic acid](/img/structure/B1611840.png)
